molecular formula C10H8ClN B1352907 1-(2-chlorophenyl)-1H-pyrrole CAS No. 89096-75-3

1-(2-chlorophenyl)-1H-pyrrole

Cat. No. B1352907
CAS RN: 89096-75-3
M. Wt: 177.63 g/mol
InChI Key: YNSZCXYIEIKMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-chlorophenyl)-1H-pyrrole” is a chemical compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrrole ring and a 2-chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. For example, a study on a universal chemical programming language for robotic synthesis repeatability mentioned the execution of molecular dynamic simulation for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, a related compound, 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol, has a molecular weight of 156.61 g/mol and a XLogP3-AA value of 2.1 .

Scientific Research Applications

Synthesis and Structural Characterization

1-(2-chlorophenyl)-1H-pyrrole has been a subject of interest in synthetic chemistry, particularly in the synthesis of new pyrrole derivatives. For example, Louroubi et al. (2019) synthesized a new pentasubstituted pyrrole derivative and conducted comprehensive spectroscopic analysis and computational studies. This research demonstrates the compound's potential as a corrosion inhibitor for steel surfaces (Louroubi et al., 2019).

Biological Evaluation for Antimycobacterial Activity

Biava et al. (2008) explored the synthesis of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and evaluated their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study highlights the potential of these compounds in antimycobacterial therapy (Biava et al., 2008).

Electrochemical and Physical Properties

The electrochemical behavior of N-substituted arylmethylene pyrrole monomers, including those with a 1-(4-chlorophenyl)pyrrole structure, has been investigated by Walker and D’Silva (2014). Their research focused on electropolymerisation into polymer and co-polymer films, revealing insights into the redox activity and film formation characteristics of these compounds (Walker & D’Silva, 2014).

Pyrrole Coupling Chemistry

Mert et al. (2013) conducted an extensive study on the electrochemical synthesis of an etheric member of N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole(1). This research examined the electrochromic and ion receptor properties of the synthesized polybispyrroles, highlighting their potential applications in metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).

Safety and Hazards

The safety and hazards associated with “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and how it is handled. For example, a safety data sheet for a related compound suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for research on “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and potential applications. For example, a review on the biological potential of indole derivatives suggests that these compounds show promise for new drug investigations .

Biochemical Analysis

Biochemical Properties

1-(2-chlorophenyl)-1H-pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, this compound has been shown to bind to certain receptors, influencing their activity and modulating biochemical signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell . Furthermore, this compound has been shown to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to the formation of various metabolites . These metabolites may have different biochemical properties and can further impact cellular function. Long-term exposure to this compound has been associated with changes in cellular viability and function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell . The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by various transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of this compound within tissues, affecting its overall bioavailability and activity . Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research and therapeutic interventions.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

properties

IUPAC Name

1-(2-chlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZCXYIEIKMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405840
Record name 1-(2-chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89096-75-3
Record name 1-(2-chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.